(1S,4S)-二氢香芹酮

描述

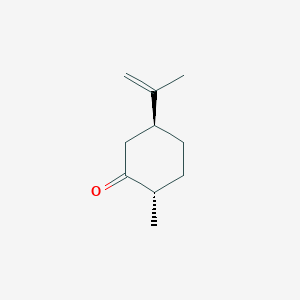

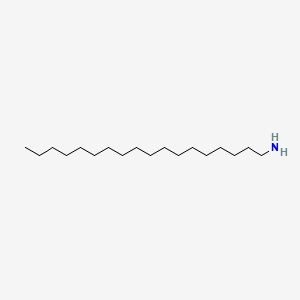

“(1S,4S)-Dihydrocarvone” is a dihydrocarvone in (S,S) configuration. It is an enantiomer of a (+)-dihydrocarvone . It belongs to the class of organic compounds known as menthane monoterpenoids .

Synthesis Analysis

The synthesis of (1S,4S)-Dihydrocarvone can be achieved by the reduction of (S)- (+) and ®- (-)-carvones with Zn in methanol-water. This process yields a mixture of diastereoisomers of cis-and trans-dihydrocarvones in a 1:4.5 ratio .Molecular Structure Analysis

The molecular formula of (1S,4S)-Dihydrocarvone is C10H16O . It contains a total of 27 bonds, including 11 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 six-membered ring, and 1 aliphatic ketone .Physical And Chemical Properties Analysis

The molecular weight of (1S,4S)-Dihydrocarvone is 152.23 g/mol . More detailed physical and chemical properties are not well-documented in the available literature.科学研究应用

植物材料中的酶促转化

Mączka 等人 (2018) 的研究探索了蔬菜中的酶促系统作为酮类立体选择性还原的生物催化剂,包括香芹酮转化为二氢香芹酮。这项研究表明,(4S)-(+)-香芹酮转化为 (1R, 4S)-和 (1S, 4S)-二氢香芹酮,突出了植物基生物催化剂在生产对映体纯化合物(如二氢香芹酮)中的潜力 (Mączka 等人,2018)。

不对称还原中的面包酵母

Silva 等人 (2012) 证明面包酵母可以催化 (4R)-(−)-香芹酮的不对称还原,生成 (1R,4R)-二氢香芹酮。这个过程对于合成可再生的结构单元非常重要,为生产二氢香芹酮提供了一种绿色且高效的方法 (Silva 等人,2012)。

使用假丝酵母菌的优化策略

Goretti 等人 (2012) 使用响应面法优化了假丝酵母菌对 (4S)-(+)-香芹酮不对称生物还原为二氢香芹酮的过程。这种方法最大程度地减少了副反应并最大化了产率,展示了微生物细胞在生物转化过程中的有效性 (Goretti 等人,2012)。

在天然产物合成中的用途

Jansen 等人 (1989) 探索了 (−)-二氢香芹酮转化为手性中间体,用于合成 (−)-多果醛和 (−)-瓦伯根醛等天然产物。这项研究突出了二氢香芹酮作为合成复杂天然化合物前体的重要作用 (Jansen 等人,1989)。

属性

IUPAC Name |

(2S,5S)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-9H,1,4-6H2,2-3H3/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZOCECCLWFDTAP-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1=O)C(=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H](CC1=O)C(=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301019897 | |

| Record name | L-dihydrocarvone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

619-02-3, 6909-25-7 | |

| Record name | Dihydrocarvone, trans-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-dihydrocarvone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROCARVONE, TRANS-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7YTI5W4U2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (1S,4S)-Dihydrocarvone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036080 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

74.50 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | (1S,4S)-Dihydrocarvone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036080 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of (-)-dihydrocarvone?

A1: (-)-Dihydrocarvone has the molecular formula C10H14O and a molecular weight of 150.22 g/mol.

Q2: Are there differences in the aroma profiles of dihydrocarvone isomers?

A2: Yes, research suggests that the aroma profile differs between isomers. For example, one study found that in dill seeds, while both carvone and limonene were the main aroma compounds, sensory analysis revealed differences in the odor profile between varieties with varying ratios of these isomers. []

Q3: How stable is (-)-dihydrocarvone at high temperatures?

A3: Studies using Density Functional Theory (DFT) suggest that the uncatalyzed Meinwald rearrangement of (-)-dihydrocarvone requires a high activation energy, around 70 kcal/mol. This indicates that significant thermal degradation is unlikely at typical gas chromatographic temperatures. []

Q4: Can (-)-dihydrocarvone be synthesized from other terpenes?

A4: Yes, several studies demonstrate the synthesis of (-)-dihydrocarvone from related terpenes. One method utilizes a multistep synthesis starting from (-)-carvone. [] Another study showcases a synthesis route starting from (+)-dihydrocarvone to create advanced intermediates for complex sesquiterpenoid synthesis. []

Q5: Are there any biological methods for producing (-)-dihydrocarvone?

A5: Yes, researchers have explored microbial biotransformation for (-)-dihydrocarvone production. One study found that specific strains of Pseudomonas fragi can epimerize (-)-isodihydrocarvone to (-)-dihydrocarvone. [] Another study highlighted the selective bioreduction of (4S)-(+)-carvone to cis-(-)-dihydrocarvone by the fungus Ganoderma sessile. []

Q6: Does (-)-dihydrocarvone exhibit insecticidal properties?

A6: Research suggests potential insecticidal activity. One study found that essential oil from Anethum graveolens L., which contains (-)-dihydrocarvone as a major component, exhibited toxicity against Periplanata americana, Musca domestica, and Tribolium castaneum. [] Another study showed repellent activity of (-)-dihydrocarvone against adult German cockroaches. []

Q7: Can (-)-dihydrocarvone be used to control Varroa mites in honeybees?

A7: Research indicates promising results in this area. A study found that Carum carvi essential oil, containing a significant amount of (-)-dihydrocarvone, effectively reduced Varroa destructor mite infestations in honeybee colonies. []

Q8: Has (-)-dihydrocarvone shown any antifungal activity?

A8: Yes, recent research has explored the antifungal potential of (-)-dihydrocarvone-hybrid derivatives. One study found that these derivatives demonstrated promising antifungal activity against Monilinia fructicola, a fungus affecting fruits. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate](/img/no-structure.png)

![Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]-](/img/structure/B3427777.png)

![Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-](/img/structure/B3427784.png)